1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a chemical compound that combines a piperidine derivative with oxalic acid
Scientific Research Applications
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine typically involves the reaction of 4-chloro-2,3-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-chloro-2,3-dimethylphenoxy)ethylamine. This intermediate is then reacted with 3-methylpiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Amino or thiol-substituted derivatives.
Comparison with Similar Compounds
- 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate
- 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-(ethoxycarbonyl)piperidinium
Comparison: Compared to similar compounds, 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-12-5-4-8-18(11-12)9-10-19-16-7-6-15(17)13(2)14(16)3;3-1(4)2(5)6/h6-7,12H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNKWIKXNYIDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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